3-Hydroxyethyldeoxyuridine
描述
3-Hydroxyethyldeoxyuridine (3-HE-dU) is a DNA lesion formed via alkylation of deoxycytidine (dC) at the N3 position by ethylene oxide, followed by rapid hydrolytic deamination of the intermediate 3-hydroxyethyl-deoxycytidine (3-HE-dC) (Fig. 1) . This lesion is chemically stable in DNA and persists in vivo due to the absence of known repair mechanisms in prokaryotes or eukaryotes . Its structural hallmark is a hydroxyethyl group (-CH₂CH₂OH) attached to the N3 position of deoxyuridine (Fig. 1) .
In vitro replication studies demonstrate that 3-HE-dU acts as a replication block, halting DNA polymerases such as E. coli Klenow fragment (Kf Pol I) and bacteriophage T7 polymerase (T7 Pol) at the lesion site. However, polymerases lacking 3'→5' exonuclease proofreading activity (e.g., Kf Pol I exo⁻ or T7 Pol exo⁻) facilitate bypass synthesis, leading to misincorporation of dA or dT opposite 3-HE-dU . This mispairing is implicated in G→A and G→T mutations, which are critical in mutagenesis and carcinogenesis induced by ethylene oxide .
属性
CAS 编号 |
111447-33-7 |
|---|---|
分子式 |
C11H16N2O6 |
分子量 |
272.25 g/mol |
IUPAC 名称 |
3-(2-hydroxyethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c14-4-3-12-9(17)1-2-13(11(12)18)10-5-7(16)8(6-15)19-10/h1-2,7-8,10,14-16H,3-6H2/t7-,8+,10+/m0/s1 |
InChI 键 |
IYLUHFMMDXPRTF-QXFUBDJGSA-N |
SMILES |
C1C(C(OC1N2C=CC(=O)N(C2=O)CCO)CO)O |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)N(C2=O)CCO)CO)O |
规范 SMILES |
C1C(C(OC1N2C=CC(=O)N(C2=O)CCO)CO)O |
其他CAS编号 |
111447-33-7 |
同义词 |
3-(2-hydroxyethyl)-2'-deoxyuridine 3-HE-dU 3-hydroxyethyldeoxyuridine |
产品来源 |
United States |
相似化合物的比较
3-Ethyl-deoxythymidine (3-Et-dT)
- Structure : Features an ethyl group (-CH₂CH₃) at the N3 position of deoxythymidine .
- Formation : Produced by alkylation of thymidine with ethylating agents.
- Replication Block : Similar to 3-HE-dU, 3-Et-dT strongly blocks replication by Kf Pol I and T7 Pol. However, bypass requires Mn²⁺ ions, unlike 3-HE-dU, which is bypassed under high dNTP concentrations .
- Mutagenicity : Predominantly induces T→A transversions .
O⁶-Hydroxyethyl-deoxyguanosine (O⁶-HE-dG)
- Structure: A hydroxyethyl group at the O⁶ position of deoxyguanosine .
- Formation : Generated by ethylene oxide alkylation at the O⁶ position of guanine.
- Repair : Efficiently repaired by O⁶-alkylguanine-DNA alkyltransferase (AGT), unlike 3-HE-dU .
- Mutagenicity : Causes G→A transitions due to mispairing with thymine during replication .
Key Difference : O⁶-HE-dG is transient in vivo due to repair, whereas 3-HE-dU’s persistence amplifies its mutagenic impact.
3-Hydroxyethyl-deoxycytidine (3-HE-dC)
- Structure : Precursor to 3-HE-dU, with a hydroxyethyl group at the N3 position of deoxycytidine .
- Formation : Direct alkylation product of dC by ethylene oxide.
- Stability : Rapidly deaminates (60-fold faster than 3-ethyl-dC) to form 3-HE-dU .
- Mutagenic Role : Transient intermediate; its instability shifts mutagenic responsibility to 3-HE-dU.
Hydroxymethyl-deoxyuridine (HM-dU)
Comparative Analysis of Replication Blockage and Bypass Efficiency
Mechanistic Insights from Polymerase Studies
- Proofreading Activity : Wild-type polymerases (exo⁺) excise misincorporated nucleotides opposite 3-HE-dU, limiting bypass (<3% for Kf Pol I). Exo⁻ variants (e.g., Kf Pol I exo⁻) allow 60% bypass at 200 μM dNTP, while T7 Pol exo⁻ achieves 90% .
- Nucleotide Concentration : Higher dNTP levels increase misinsertion rates (e.g., dA incorporation rises from 25% to 60% for Kf Pol I exo⁻) .
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